Product packaging for Ammoniumhexachloroiridate(iii)(Cat. No.:)

Ammoniumhexachloroiridate(iii)

Cat. No.: B12512518
M. Wt: 459.0 g/mol
InChI Key: AIDFGYMTQWWVES-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Iridium(III) Chloro Complexes in Chemical Research

Iridium(III) chloro complexes, including the parent compound iridium(III) chloride (IrCl₃), are of considerable importance in chemical research due to their versatile applications. sigmaaldrich.comwikipedia.org They are frequently used as precursors or starting materials for the synthesis of a wide array of other iridium compounds and catalysts. samaterials.comchemimpex.comsigmaaldrich.com For instance, hydrated iridium(III) chloride is the starting point for preparing Vaska's complex and various alkene complexes like the cyclooctadiene iridium chloride dimer. wikipedia.org

The catalytic activity of iridium(III) chloro complexes is a major area of investigation. They are employed as catalysts in numerous organic transformations, including the hydrogenation of olefins and oxidation of hydrocarbons. bloomtechz.com Their ability to facilitate reactions such as C-H activation and enhance reaction selectivity makes them valuable in the synthesis of fine chemicals and pharmaceuticals. samaterials.comchemimpex.com

In the field of materials science, chloro-bridged iridium(III) dimers are crucial intermediates in the synthesis of phosphorescent emitters for organic light-emitting diodes (OLEDs). acs.orgrsc.org The strong spin-orbit coupling of the iridium center enables efficient intersystem crossing, leading to high quantum yields in electroluminescent devices. rsc.orgresearchgate.net Research has focused on tuning the photophysical properties of these complexes by modifying the ligands to achieve emission across the visible spectrum. nih.govrsc.org Furthermore, these complexes are utilized in fabricating iridium-based materials for applications like electrocatalysts in fuel cells. samaterials.com

Historical Perspectives in the Study of Hexachloroiridate(III) Compounds

The study of hexachloroiridate compounds is intrinsically linked to the discovery of iridium and the development of coordination chemistry. Iridium was first identified in 1803 by Smithson Tennant. americanelements.com However, the systematic investigation of its chloro complexes did not commence until the late 19th and early 20th centuries, propelled by a growing interest in the chemistry of transition and noble metals.

Early research focused on the synthesis and characterization of these complexes. The preparation of hexachloroiridate(III) salts, such as the potassium and sodium analogues, often involves the reduction of the corresponding iridium(IV) precursor, hexachloroiridate(IV). wikipedia.org For example, sodium hexachloroiridate(III) can be produced by reducing sodium hexachloroiridate(IV) with agents like iron(II), oxalate, or hydrogen sulfide. wikipedia.org

A significant aspect of early studies was the investigation of the electronic structure and redox properties of the hexachloroiridate system. Research from the mid-20th century explored the electron exchange between hexachloroiridate(III) ([IrCl₆]³⁻) and hexachloroiridate(IV) ([IrCl₆]²⁻), which was fundamental to understanding outer-sphere electron transfer mechanisms in coordination compounds. acs.orgresearchgate.net These foundational studies established the stability of the [IrCl₆]³⁻ anion in aqueous solutions and highlighted its utility as a precursor, paving the way for its eventual application in modern catalysis and materials science.

Table 2: Crystallographic Data for Ammoniumhexachloroiridate(iii)

Compound (NH₄)₃[IrCl₆]·H₂O (NH₄)₃[IrCl₆]
Crystal System Orthorhombic researchgate.net Triclinic researchgate.net
Space Group Pmna researchgate.net Pī researchgate.net
Lattice Parameters a = 12.229 Å, b = 7.011 Å, c = 14.088 Å researchgate.net a = 12.602 Å, b = 7.226 Å, c = 7.502 Å, α = 119.18°, β = 91.60°, γ = 106.70° researchgate.net
Spectroscopic Data Raman ν(Ir–Cl): 321, 296 cm⁻¹ researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6H12IrN3 B12512518 Ammoniumhexachloroiridate(iii)

Properties

Molecular Formula

Cl6H12IrN3

Molecular Weight

459.0 g/mol

IUPAC Name

triazanium;hexachloroiridium(3-)

InChI

InChI=1S/6ClH.Ir.3H3N/h6*1H;;3*1H3/q;;;;;;+3;;;/p-3

InChI Key

AIDFGYMTQWWVES-UHFFFAOYSA-K

Canonical SMILES

[NH4+].[NH4+].[NH4+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Ammoniumhexachloroiridate Iii

Conventional Preparation Routes for Hexachloroiridate(III) Salts

The conventional preparation of hexachloroiridate(III) salts, including the ammonium (B1175870) salt, typically involves the reduction of the more common hexachloroiridate(IV) species. In aqueous solutions, hexachloroiridate(IV) can undergo slow reduction to the +3 oxidation state. asianpubs.org This process can be facilitated in a controlled manner. A common laboratory method for preparing related ammonium hexachlorometallate salts involves the addition of ammonium chloride to an aqueous solution of the corresponding sodium hexachlorometallate. wikipedia.org

Advanced Synthetic Strategies for High Purity Ammoniumhexachloroiridate(iii)

Advanced strategies for synthesizing high-purity Ammoniumhexachloroiridate(iii), often targeting trace metals basis purity of 99.99%, focus on meticulous control over every stage of the process, from precursor selection to the final precipitation. sigmaaldrich.comthermofisher.com These methods are essential for applications in catalysis and materials science where impurities can significantly alter performance. samaterials.com

Influence of Precursor Materials on Synthesis

The choice and quality of precursor materials are fundamental to achieving high-purity Ammoniumhexachloroiridate(iii). The primary iridium source is a critical variable, with several options available, each with distinct implications for the synthetic process.

Common Iridium Precursors:

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆]): This is a common starting material. Its use requires a controlled reduction step to achieve the desired Ir(III) oxidation state. wikipedia.org The purity of the initial Ir(IV) compound directly impacts the final product.

Sodium hexachloroiridate(IV) (Na₂[IrCl₆]): Similar to the ammonium salt, this precursor requires a reduction step. It is often used in aqueous solutions to generate the [IrCl₆]³⁻ anion before precipitation with an ammonium salt. asianpubs.org

Iridium trichloride (B1173362) (IrCl₃): Using an Ir(III) precursor simplifies the process by eliminating the need for a reduction step. asianpubs.org However, the purity and hydration state of the iridium trichloride must be well-characterized.

The purity of the ammonium source, typically ammonium chloride, and the solvents used are also crucial to prevent the introduction of metallic and organic impurities into the final product.

Table 1: Comparison of Iridium Precursor Materials

Precursor MaterialChemical FormulaTypical Role in SynthesisKey Considerations
Ammonium Hexachloroiridate(IV)(NH₄)₂[IrCl₆]Starting material requiring reduction from Ir(IV) to Ir(III).Purity of the precursor is critical; reduction conditions must be carefully controlled.
Sodium Hexachloroiridate(IV)Na₂[IrCl₆]Iridium source in solution, reduced to Ir(III) before precipitation.Often used for its solubility, allowing for solution-phase reactions.
Iridium TrichlorideIrCl₃Direct source of Ir(III), avoiding a reduction step.Hydration state and purity can be variable and must be ascertained.

Role of Reaction Conditions and Solvent Systems

The optimization of reaction conditions and the choice of solvent are paramount in advanced synthetic strategies. These factors govern reaction kinetics, yield, and the prevention of side reactions, such as hydrolysis.

Solvent System: Aqueous solutions are most common. The compound is described as soluble in water and polar solvents. samaterials.com The use of deionized or distilled water is standard to avoid impurities. The presence of excess chloride ions, often by using hydrochloric acid as part of the solvent system, is crucial to stabilize the hexachloroiridate(III) complex and prevent the formation of aquochloro complexes. asianpubs.org

pH Control: Maintaining an acidic environment is critical. In basic solutions, hexachloroiridate(IV) is rapidly reduced to iridium(III), but hydrolysis can also occur, leading to the formation of iridium oxides or hydroxides, which are undesirable impurities. asianpubs.org

Temperature: Temperature affects both the rate of reaction (if a reduction step is necessary) and the solubility of the final product. Precise temperature control during precipitation is essential to maximize yield and control crystal size.

Table 2: Influence of Reaction Parameters on Synthesis

ParameterInfluence on SynthesisOptimal Conditions
Solvent Affects solubility of reactants and product; stabilizes the complex ion.Aqueous, often with added HCl to provide excess chloride ions.
pH Prevents hydrolysis of the iridium complex.Acidic conditions are required to maintain the stability of the [IrCl₆]³⁻ anion.
Temperature Controls reaction rates and product solubility.Optimized for the specific reaction (reduction/precipitation) to control yield and purity.
Atmosphere Prevents unwanted oxidation of Ir(III) to Ir(IV).Reactions may be carried out under an inert atmosphere (e.g., argon or nitrogen).

Precipitation Techniques in Ammoniumhexachloroiridate(iii) Synthesis

Precipitation is the critical final step to isolate the high-purity product. The technique leverages the compound's limited solubility in specific conditions. sigmaaldrich.com The principle is based on exceeding the solubility product of (NH₄)₃[IrCl₆] in the reaction medium.

The process typically involves the slow addition of a concentrated solution of high-purity ammonium chloride to a cooled, acidic solution containing the [IrCl₆]³⁻ anion. Key factors influencing the effectiveness of precipitation include:

Concentration of Reactants: The concentrations of both the iridium complex and the ammonium chloride solution are controlled to ensure complete precipitation without trapping impurities.

Temperature: Lowering the temperature of the solution generally decreases the solubility of the salt, leading to a higher recovery yield.

Rate of Addition: Slow addition of the precipitating agent (ammonium chloride) with constant stirring promotes the formation of well-defined, easily filterable crystals and minimizes the co-precipitation of impurities.

Following precipitation, the solid product is typically washed with a cold solvent, such as ethanol (B145695) or a saturated solution of the product, to remove any soluble impurities adsorbed on the crystal surface, and then dried under vacuum.

Structural Elucidation and Crystallographic Analysis of Ammoniumhexachloroiridate Iii

X-ray Diffraction Studies of [NH₄]₃[IrCl₆]

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. Studies on ammonium (B1175870) hexachloroiridate(III) have provided detailed insights into its crystal structure.

Determination of Crystal System and Space Group

X-ray diffraction studies on the hydrated form, (NH₄)₃[IrCl₆]·H₂O, have revealed that it crystallizes in the orthorhombic system. The specific arrangement of atoms and symmetry elements within the crystal lattice corresponds to the space group Pmna. Upon dehydration, the anhydrous form, (NH₄)₃[IrCl₆], undergoes a slight structural rearrangement and crystallizes in the triclinic system with the space group P1̅.

CompoundCrystal SystemSpace Group
(NH₄)₃[IrCl₆]·H₂OOrthorhombicPmna
(NH₄)₃[IrCl₆]TriclinicP1̅

Analysis of Coordination Geometry around the Iridium(III) Center

At the heart of the ammonium hexachloroiridate(III) complex lies the iridium(III) ion, which is coordinated by six chloride ligands to form the [IrCl₆]³⁻ anion. X-ray crystallographic data confirms that the iridium(III) center exhibits a nearly ideal octahedral coordination geometry.

In an octahedral arrangement, the central iridium atom is at the origin, and the six chloride ligands are positioned along the Cartesian axes. This results in Cl-Ir-Cl bond angles that are very close to the ideal 90° for adjacent chlorides and 180° for chlorides on opposite sides of the iridium center. The Ir-Cl bond lengths within the [IrCl₆]³⁻ anion are typically in the range of 2.35 Å. This symmetrical coordination environment is a characteristic feature of many hexahalometallate complexes.

Comparative Crystallographic Analysis with Related Hexahalogenoiridate(III) Complexes

To gain a deeper understanding of the structural features of ammonium hexachloroiridate(III), it is insightful to compare its crystallographic data with that of related hexahalogenoiridate(III) complexes. By varying the cation or the halide ligand, systematic changes in the crystal structure can be observed.

For instance, comparing the crystal structures of A₃[IrCl₆] where A is an alkali metal cation such as potassium (K⁺), rubidium (Rb⁺), or cesium (Cs⁺) reveals the influence of cation size on the crystal packing and unit cell dimensions. Generally, as the size of the cation increases, the unit cell volume also increases to accommodate the larger ion. This can also lead to changes in the crystal system and space group.

Applications in Macromolecular Crystallography as a Heavy Atom Derivative

One of the significant applications of ammonium hexachloroiridate(III) is in the field of macromolecular X-ray crystallography, where it serves as a heavy atom derivative. nih.gov The determination of the three-dimensional structure of large biological macromolecules like proteins and nucleic acids is often hampered by the "phase problem." To overcome this, crystallographers employ a technique called isomorphous replacement, which involves introducing a heavy atom into the crystal lattice of the macromolecule without significantly altering its structure.

Iridium, being a heavy element with a high number of electrons, scatters X-rays strongly. This property makes ammonium hexachloroiridate(III) an effective heavy atom derivative. The [IrCl₆]³⁻ anion can be soaked into crystals of macromolecules, where it can bind to specific sites on the protein or nucleic acid surface, often through electrostatic interactions or coordination with specific amino acid residues.

The significant difference in X-ray scattering between the native macromolecule crystal and the heavy-atom derivative crystal allows for the determination of the phases of the diffracted X-rays. This information is crucial for calculating an accurate electron density map and ultimately solving the three-dimensional structure of the macromolecule. The use of iridium compounds, including ammonium hexachloroiridate(III), has been instrumental in the structural determination of numerous complex biological assemblies.

Spectroscopic Characterization of Ammoniumhexachloroiridate Iii

Vibrational Spectroscopy (IR and Raman) of [NH₄]₃[IrCl₆]

Vibrational spectroscopy is a powerful tool for probing the structural characteristics of ammonium (B1175870) hexachloroiridate(III) by examining the vibrational modes of its constituent ions: the hexachloroiridate(III) anion, [IrCl₆]³⁻, and the ammonium cations, NH₄⁺.

The hexachloroiridate(III) anion, [IrCl₆]³⁻, possesses an octahedral (Oₕ) symmetry. For an octahedral MX₆ molecule, the fundamental vibrational modes are predicted by group theory. The Raman and far-infrared spectra of several octahedral transition metal anions in the crystalline phase have been studied, providing a basis for the assignment of the vibrational modes of [IrCl₆]³⁻ capes.gov.br. The Raman and infrared active modes for the [IrCl₆]³⁻ anion are typically found in the low-frequency region of the spectrum.

Based on studies of similar hexachlorometallate complexes, the following assignments for the iridium-chlorine vibrational modes can be made capes.gov.br:

ν₁(a₁g): This is a symmetric stretching mode, which is Raman active and typically appears as a strong, polarized band.

ν₂(e_g): This is a degenerate stretching mode, which is also Raman active.

ν₃(t₁u): This is an antisymmetric stretching mode, which is infrared active.

ν₄(t₁u): This is a bending mode and is infrared active.

ν₅(t₂g): This is a degenerate bending mode that is Raman active.

ν₆(t₂u): This is a bending mode that is inactive in both Raman and IR spectroscopy.

While specific experimental data for (NH₄)₃[IrCl₆] is sparse, data from related hexachloroiridate compounds can be used for comparison. For instance, the vibrational spectra of K₂[IrCl₆] have been investigated, with the following assignments for the Ir-Cl modes: ν₁ at 350 cm⁻¹, ν₃ at 330 cm⁻¹, and ν₂ at 310 cm⁻¹ acs.orgresearchgate.net. It is important to note that these values are for the iridium(IV) complex, and the frequencies for the iridium(III) analogue are expected to be slightly different due to the change in oxidation state and its effect on the Ir-Cl bond strength.

Table 1: Predicted Vibrational Modes for the [IrCl₆]³⁻ Anion

Vibrational Mode Symmetry Activity Description
ν₁ a₁g Raman Symmetric Stretch
ν₂ e_g Raman Degenerate Stretch
ν₃ t₁u Infrared Antisymmetric Stretch
ν₄ t₁u Infrared Bending
ν₅ t₂g Raman Degenerate Bending
ν₆ t₂u Inactive Bending

The ammonium cation (NH₄⁺), which has tetrahedral (T_d) symmetry, exhibits four fundamental vibrational modes. These are well-characterized and appear at higher frequencies than the [IrCl₆]³⁻ modes acs.org. The expected vibrational modes for the ammonium cation are:

ν₁(a₁): A symmetric stretching mode, which is Raman active.

ν₂(e): A doubly degenerate bending mode, which is also Raman active.

ν₃(t₂): A triply degenerate antisymmetric stretching mode, which is active in both Raman and infrared spectroscopy.

ν₄(t₂): A triply degenerate bending mode, also active in both Raman and infrared spectroscopy.

In the infrared spectrum of ammonium salts, the N-H stretching vibrations typically appear in the region of 3000-3300 cm⁻¹, while the bending vibrations are observed around 1400-1700 cm⁻¹ acs.org. For instance, a study on the thermal decomposition of (NH₄)₃[IrCl₆]·H₂O identified characteristic IR absorption bands for the NH₄⁺ ion at 3196 cm⁻¹ (ν(N-H)) and 1405 cm⁻¹ acs.org. The exact positions of these bands can be influenced by hydrogen bonding interactions with the chloride ligands of the anion.

Table 2: Fundamental Vibrational Modes of the Ammonium Cation (NH₄⁺)

Vibrational Mode Symmetry Activity Approximate Frequency (cm⁻¹) Description
ν₁ a₁ Raman ~3030 Symmetric Stretch
ν₂ e Raman ~1724 Bending
ν₃ t₂ IR, Raman ~3125 Antisymmetric Stretch
ν₄ t₂ IR, Raman ~1408 Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammoniumhexachloroiridate(iii)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of molecules in solution. For ammonium hexachloroiridate(III), ¹H NMR is particularly useful for studying the ammonium cations.

The protons in the ammonium cation are equivalent, and in the absence of coupling, would be expected to produce a single resonance in the ¹H NMR spectrum. However, the ¹H nucleus couples to the ¹⁴N nucleus, which has a spin I=1. This coupling splits the proton signal into a 1:1:1 triplet. The chemical shift of ammonium protons in salts is typically found in the downfield region, often between δ 4-7 in CDCl₃ and δ 8-9 in DMSO organicchemistrydata.org. The exact chemical shift can be influenced by the solvent and the nature of the counter-ion.

Due to the d⁶ electron configuration of the iridium(III) center in a strong octahedral ligand field, the [IrCl₆]³⁻ complex is expected to be low-spin and therefore diamagnetic. This simplifies the ¹H NMR spectrum, as there are no paramagnetic effects to cause large shifts or significant line broadening of the ammonium proton signals.

The behavior of ammonium hexachloroiridate(III) in solution can be investigated using NMR spectroscopy. The stability of the [IrCl₆]³⁻ anion in solution is an important factor. Studies on related hexachloro and aquopentachloro complexes of iridium(III) in aqueous solutions have provided insights into their thermodynamic and kinetic properties researchgate.net. Any ligand exchange reactions, such as the substitution of chloride ions by solvent molecules, would likely result in changes in the symmetry of the complex and could potentially be observed through changes in the NMR spectra of the ligands, though not directly through the iridium nucleus without specialized techniques. The ¹H NMR of the ammonium cation would be sensitive to changes in its immediate chemical environment that could result from interactions with different iridium species in solution.

X-ray Photoelectron Spectroscopy (XPS) Analysis of Iridium and Ligand Core Levels

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For ammonium hexachloroiridate(III), the core level spectra of iridium (Ir), nitrogen (N), and chlorine (Cl) provide valuable information. The Ir 4f region exhibits well-separated spin-orbit components (4f₇/₂ and 4f₅/₂). The binding energy of the Ir 4f₇/₂ peak is indicative of the oxidation state of iridium. For iridium(III) chloride, the Ir 4f₇/₂ binding energy has been reported to be around 62.4-62.5 eV muni.cz. This is at a higher binding energy than that of metallic iridium (around 60.9 eV), reflecting the positive oxidation state of the iridium atom researchgate.net.

The N 1s core level spectrum is characteristic of the ammonium cation. In ammonium salts, the N 1s binding energy is typically observed at higher values compared to neutral amine species, due to the positive charge on the nitrogen atom. For example, in ammonium chloride, the N 1s binding energy is around 402 eV. The XPS N 1s spectrum of nitrogen-implanted alloys has shown the presence of NH₃ or NH₄⁺ species at binding energies around 400 eV researchgate.net.

The Cl 2p core level spectrum is expected to show a doublet (2p₃/₂ and 2p₁/₂) characteristic of chloride ions. In iridium chlorides, the Cl 2p binding energy has been reported around 199.4 eV muni.cz.

Table 3: Expected Core Level Binding Energies for Ammoniumhexachloroiridate(iii)

Element Core Level Expected Binding Energy (eV)
Iridium Ir 4f₇/₂ ~62.4 - 62.5
Nitrogen N 1s ~400 - 402
Chlorine Cl 2p₃/₂ ~199.4

X-ray Absorption Spectroscopy (XAS) Studies of Iridium Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic structure and local atomic environment of a specific element within a compound. uu.nldiamond.ac.uk This method is particularly valuable for probing the unoccupied electronic states and the coordination chemistry of metal centers, such as iridium in ammonium hexachloroiridate(III). XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). diamond.ac.ukjournaldephysique.org The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region yields details about the bond distances and coordination numbers of neighboring atoms. uu.nljournaldephysique.org

In the context of ammonium hexachloroiridate(III), [(NH₄)₃IrCl₆], XAS at the iridium L-edges (L₂, and L₃) is employed to characterize the electronic state of the Ir(III) center. The Ir L₃-edge spectrum arises from the excitation of a 2p₃/₂ core electron to unoccupied d-states. A prominent feature in these spectra is the "white line," an intense peak at the absorption edge whose energy and intensity are sensitive to the electronic configuration of the iridium ion. arxiv.orgaps.org

For an iridium(III) ion in an octahedral environment, such as in the [IrCl₆]³⁻ complex, the 5d orbitals are split into t₂g and e_g sets. In the case of Ir(III) with a 5d⁶ electronic configuration, the t₂g orbitals are completely filled in the low-spin state, which is typical for iridium complexes. journaldephysique.org Consequently, the white line at the Ir L₃-edge primarily corresponds to electronic transitions from the 2p₃/₂ core level to the unoccupied e_g orbitals. journaldephysique.org The presence of a single, sharp white line is a characteristic feature for low-spin Ir(III) complexes. journaldephysique.org

Studies on various iridium(III) complexes have shown that the position of the white line provides insights into the ligand-to-metal charge transfer. journaldephysique.org Furthermore, the ratio of the intensities of the white lines at the L₃ and L₂ edges, known as the branching ratio, can be analyzed to understand the extent of spin-orbit coupling, which is a significant interaction in heavy elements like iridium. arxiv.orgaps.org Research on a range of iridium-based compounds, including the related Ir(III) compound IrCl₃, has revealed anomalously large branching ratios, confirming the presence of strong spin-orbit interactions. arxiv.orgaps.org

While specific XAS data for ammonium hexachloroiridate(III) is not extensively published in isolation, the expected spectral features can be inferred from studies on analogous hexachloroiridate complexes and other Ir(III) compounds. The key parameters obtained from an XAS analysis of ammonium hexachloroiridate(III) would be the energy position of the Ir L₃-edge white line and the L₃/L₂ branching ratio, which are indicative of the +3 oxidation state and the significant spin-orbit coupling in the iridium center.

Table 1: Representative X-ray Absorption Spectroscopy Data for an Ir(III) Center in a Chloro-Ligand Environment

ParameterDescriptionRepresentative Value
Ir L₃-edge Energy The energy at the maximum intensity of the white line at the L₃ absorption edge.~11.215 keV
Ir L₂-edge Energy The energy at the maximum intensity of the white line at the L₂ absorption edge.~12.824 keV
White Line Feature A prominent peak at the absorption edge corresponding to 2p → 5d electronic transitions. For Ir(III), this is typically a single, sharp peak at the L₃-edge, indicating a low-spin d⁶ configuration.Single Peak
L₃/L₂ Branching Ratio The ratio of the integrated intensities of the white lines at the L₃ and L₂ edges. A value significantly deviating from the statistical ratio of 2:1 is indicative of strong spin-orbit coupling.> 4

Electronic Structure and Bonding Theory of Ammoniumhexachloroiridate Iii

Application of Ligand Field Theory to Iridium(III) d⁶ System

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure of coordination complexes, extending Crystal Field Theory (CFT) by incorporating the covalent nature of metal-ligand bonds. For Ammoniumhexachloroiridate(iii), the central metal ion is Iridium(III), which possesses a 5d⁶ electronic configuration. As a third-row transition metal, Iridium exhibits a large crystal field splitting energy, a key factor that dictates the electronic and magnetic properties of its complexes. nih.gov The six chloride ligands create an octahedral field around the Ir(III) ion, causing the degeneracy of the five d-orbitals to be lifted.

Crystal Field Splitting and Electronic Transitions

In the octahedral environment of the hexachloroiridate(III) anion, [IrCl₆]³⁻, the five d-orbitals split into two distinct energy levels: a lower-energy triply degenerate set known as t₂g (dxy, dxz, dyz) and a higher-energy doubly degenerate set known as e_g (dz², dx²-y²). libretexts.org The energy separation between these levels is denoted as Δo or 10Dq, the crystal field splitting parameter. For 5d elements like Iridium, this splitting is significantly larger than for 3d or 4d metals. aps.org This large energy gap is a consequence of the more extended nature of 5d orbitals, which leads to stronger interactions with the ligand orbitals.

Electronic transitions can occur when an electron absorbs a photon and is promoted from the t₂g level to the e_g level. These d-d transitions are responsible for the color of many transition metal complexes. Due to the large Δo in Iridium(III) complexes, these transitions require high energy, typically falling in the ultraviolet-visible region of the spectrum. The stability of the complex is enhanced by the placement of electrons in the lower-energy t₂g orbitals, an effect quantified by the Crystal Field Stabilization Energy (CFSE). libretexts.org For a d⁶ system in an octahedral field, the CFSE is calculated based on the specific arrangement of electrons in the t₂g and e_g orbitals.

Spin State Analysis in Hexachloroiridate(III)

For a d⁶ metal ion like Iridium(III), there are two possible electronic configurations for the d-electrons in an octahedral field, depending on the magnitude of the crystal field splitting energy (Δo) relative to the spin-pairing energy (P). Spin-pairing energy is the energy required to place two electrons in the same orbital. libretexts.org

High-Spin: If Δo < P, electrons will occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂g orbitals. This results in a t₂g⁴ e_g² configuration with the maximum number of unpaired electrons.

Low-Spin: If Δo > P, it is energetically more favorable for electrons to pair up in the t₂g orbitals before occupying the e_g orbitals. This leads to a t₂g⁶ e_g⁰ configuration with no unpaired electrons. libretexts.org

Iridium(III) is a 5d transition metal, which characteristically produces a very large crystal field splitting (Δo). This energy gap is substantially greater than the spin-pairing energy for the hexachloroiridate(III) ion. Consequently, the complex adopts a low-spin configuration. All six d-electrons occupy the lower-energy t₂g orbitals, resulting in a t₂g⁶ e_g⁰ ground state electronic configuration. This configuration renders the [IrCl₆]³⁻ anion diamagnetic, as there are no unpaired electrons.

Table 1: Spin State Properties for a d⁶ Octahedral Complex
PropertyLow-Spin ConfigurationHigh-Spin Configuration
ConditionΔo > PΔo < P
Electron Configurationt₂g⁶ e_g⁰t₂g⁴ e_g²
Unpaired Electrons04
Magnetic PropertyDiamagneticParamagnetic
Applicability to [IrCl₆]³⁻ApplicableNot Applicable

Computational Chemistry Approaches (DFT and Ab Initio) for [NH₄]₃[IrCl₆]

Modern computational chemistry provides powerful tools for investigating the electronic structure and properties of complex molecules like ammonium (B1175870) hexachloroiridate(III). Methods such as Density Functional Theory (DFT) and ab initio calculations offer deep insights that complement experimental data and theoretical models like LFT. mdpi.com These approaches are essential for accurately describing the nature of bonding, electronic configurations, and spectroscopic features.

Density Functional Theory Calculations of Electronic Configuration

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of transition metal complexes. mdpi.com DFT calculations on the [IrCl₆]³⁻ anion confirm the low-spin d⁶ electronic configuration (t₂g⁶) predicted by Ligand Field Theory. These calculations provide a more detailed picture by quantifying the energies of the molecular orbitals and showing the distribution of electron density. Functionals like M06-2X or B3LYP are often employed to determine the structures and energies of such complexes. researchgate.net For heavy elements like iridium, relativistic effects become significant and are often included in calculations, for instance, through the Zeroth-Order Regular Approximation (ZORA), to accurately reproduce experimental results. nih.gov These computational studies affirm that the ground state is a spin-singlet (S=0), consistent with the diamagnetic nature of a low-spin d⁶ complex.

Molecular Orbital Analysis of Iridium-Chlorine Bonding

A molecular orbital (MO) diagram for an octahedral complex like [IrCl₆]³⁻ provides a more complete picture of bonding than LFT by considering the covalent interactions between the metal and ligand orbitals. The six chloride ligands provide filled p-orbitals that interact with the iridium 5d, 6s, and 6p orbitals.

The key interactions are:

Sigma (σ) Bonding: The ligand p-orbitals directed towards the iridium ion combine with the metal's e_g (dz², dx²-y²) and a₁g (s) orbitals to form σ-bonding and σ*-antibonding molecular orbitals.

Pi (π) Bonding: The ligand p-orbitals perpendicular to the Ir-Cl bonds can interact with the metal's t₂g (dxy, dxz, dyz) orbitals, forming π-bonding and π*-antibonding molecular orbitals.

In the [IrCl₆]³⁻ complex, the filled t₂g orbitals of the Ir(III) ion are involved in these π-interactions. The Highest Occupied Molecular Orbital (HOMO) is primarily composed of the non-bonding or slightly π-antibonding t₂g orbitals, which have significant metal d-orbital character. The Lowest Unoccupied Molecular Orbital (LUMO) corresponds to the σ*-antibonding e_g orbitals. researchgate.net The energy difference between the HOMO (t₂g-based) and LUMO (e_g-based) in the MO picture is analogous to the crystal field splitting parameter (Δo). DFT calculations can precisely determine the composition and energy of these frontier orbitals, revealing the extent of covalent character in the Iridium-Chlorine bonds. mdpi.com

Table 2: Frontier Molecular Orbitals in [IrCl₆]³⁻
Molecular OrbitalPrimary CharacterInvolvement in BondingOccupancy
HOMOMetal t₂gπ-antibonding / non-bondingFilled (6 electrons)
LUMOMetal e_gσ-antibondingEmpty

Predictive Modeling of Spectroscopic Signatures

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of transition metal complexes. Time-Dependent Density Functional Theory (TD-DFT) is a common approach used to calculate the energies of electronic excited states. nih.gov By calculating the energy differences between the ground state and various excited states, TD-DFT can simulate the electronic absorption (UV-Vis) spectrum of [NH₄]₃[IrCl₆].

The calculations can predict the energies of:

d-d Transitions: Excitations from the filled t₂g-based HOMO to the empty e_g-based LUMO. These are often weak in intensity.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: Excitations from orbitals that are primarily ligand (Cl⁻) in character to orbitals that are primarily metal (Ir³⁺) in character. For [IrCl₆]³⁻, these are expected to be prominent transitions.

These theoretical predictions help in assigning the absorption bands observed in experimental spectra to specific electronic transitions, providing a detailed understanding of the complex's electronic structure. nih.gov

Ligand Exchange Reactions of the [IrCl₆]³⁻ Anion

Ligand exchange reactions in octahedral complexes like [IrCl₆]³⁻ are fundamental to understanding their chemical behavior. These reactions involve the replacement of one or more chloride ligands by other ligands, such as water or other anions. The mechanisms of these substitutions can be complex and are influenced by various factors.

For the aquation reaction, where a chloride ligand is replaced by a water molecule, the kinetics and thermodynamics provide insight into the lability of the complex. Iridium(III) complexes are generally considered to be inert, meaning their ligand exchange reactions are typically slow. This inertness can be attributed to the high ligand field stabilization energy (LFSE) of the low-spin d⁶ configuration of Ir(III) in an octahedral environment. libretexts.org

Detailed studies on the aquation of [IrCl₆]³⁻ and the anation of the resulting [IrCl₅(H₂O)]²⁻ by chloride ions have provided valuable quantitative data. The equilibrium and rate constants for these reactions are summarized in the table below.

ReactionTemperature (°C)Rate Constant (k)Equilibrium Constant (K)Reference
[IrCl₆]³⁻ + H₂O → [IrCl₅(H₂O)]²⁻ + Cl⁻50.02.9 x 10⁻⁵ s⁻¹ (forward)0.33 acs.org
[IrCl₅(H₂O)]²⁻ + Cl⁻ → [IrCl₆]³⁻ + H₂O50.08.8 x 10⁻⁵ M⁻¹s⁻¹ (reverse) acs.org

This interactive data table provides a summary of kinetic and thermodynamic parameters for the ligand exchange reactions of the hexachloroiridate(III) anion.

Ligand substitution reactions in octahedral complexes can proceed through several mechanistic pathways: dissociative (D), associative (A), and interchange (I).

Dissociative (D) Mechanism: This is a two-step mechanism where the leaving group departs in the first, rate-determining step to form a five-coordinate intermediate. The incoming ligand then binds to this intermediate in a rapid second step. This pathway is characterized by a positive entropy of activation. researchgate.net

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first coordinates to the metal center to form a seven-coordinate intermediate. The leaving group then departs in the second step. This mechanism is often characterized by a negative entropy of activation.

Interchange (I) Mechanism: This is a concerted mechanism where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate, but rather a transition state where both the entering and leaving groups are associated with the metal center. The interchange mechanism can have either associative (Iₐ) or dissociative (Iₔ) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state. Most octahedral complexes are believed to react via an interchange mechanism.

For iridium(III) complexes, the mechanism of ligand substitution is often found to be associative in nature. The large size of the iridium ion can accommodate the formation of a seven-coordinate intermediate.

The rates and pathways of ligand exchange reactions of [IrCl₆]³⁻ can be significantly influenced by the pH of the solution and the nature of the solvent.

pH: The hydrogen ion concentration can affect the reaction rate, particularly in aqueous solutions. For instance, in the oxidation of hexachloroiridate(III) by hydroxyl radicals, one of the observed rate processes shows a first-order dependence on the hydrogen ion concentration. acs.org In other redox reactions involving hexachloroiridate(IV), a decrease in [H⁺] has been shown to accelerate the rate of oxidation, suggesting that the protonation state of the reactants can play a crucial role. researchgate.net While these examples pertain to redox reactions, they highlight the general principle that pH can alter the speciation and reactivity of metal complexes and other reactants in solution.

Redox Chemistry of Iridium(III) Complexes

The redox chemistry of iridium complexes is a rich and important area of study. The accessibility of multiple oxidation states, particularly Ir(III) and Ir(IV), allows for a diverse range of electron transfer reactions.

The hexachloroiridate(III) anion, [IrCl₆]³⁻, can be oxidized to the corresponding hexachloroiridate(IV) anion, [IrCl₆]²⁻. This one-electron oxidation process is a key transformation in the chemistry of iridium. The reverse reaction, the reduction of [IrCl₆]²⁻ to [IrCl₆]³⁻, is also a well-studied process.

The oxidation can be achieved using various oxidizing agents. For example, studies have investigated the oxidation of [IrCl₆]³⁻ by hydroxyl radicals (•OH). acs.org The kinetics of this oxidation have been shown to proceed through two distinct rate processes, indicating multiple pathways for the reaction.

Electron transfer reactions involving metal complexes are generally classified into two main categories: outer-sphere and inner-sphere mechanisms.

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant to the oxidant without any chemical bond being made or broken between the two coordination spheres. The two complexes come into close contact, and the electron tunnels from one to the other. The rate of outer-sphere electron transfer is influenced by the reorganization energy required for the complexes to adjust their bond lengths to an intermediate geometry suitable for electron transfer. The oxidation of [IrCl₆]³⁻ by hydroxyl radicals has been shown to have an outer-sphere pathway component. acs.org

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. The electron is then transferred through this bridging ligand. For this mechanism to be operative, one of the reactants must have a ligand capable of bridging, and the other reactant must have a coordination site available for the bridge to form. While less common for the inert [IrCl₆]³⁻ anion which does not readily lose a ligand, inner-sphere mechanisms can be significant in other iridium(III) complexes with more labile ligands. The oxidation of hexachloroiridate(III) by hydroxyl radicals also exhibits evidence for an inner-sphere electron transfer pathway. acs.org

The study of these electron transfer mechanisms is crucial for understanding the role of iridium complexes in various chemical and biological processes, including catalysis and electron mediation.

Q & A

Q. How can labs ensure compliance with ecological regulations when disposing of ammonium hexachloroiridate(III) waste?

  • Methodology : Neutralize acidic waste streams with NaOH to precipitate Ir(OH)₃, which is less soluble and can be filtered. Submit waste for inductively coupled plasma mass spectrometry (ICP-MS) analysis to confirm Ir concentrations below regulatory thresholds (e.g., <1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.